(2R)-1-Cyclohexylpropan-2-amine;hydrochloride
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Overview
Description
(2R)-1-Cyclohexylpropan-2-amine;hydrochloride is a chemical compound with a specific stereochemistry, indicated by the (2R) configuration. This compound is a derivative of cyclohexylamine, which is a common building block in organic synthesis. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Mechanism of Action
Target of Action
The primary target of (2R)-1-Cyclohexylpropan-2-amine hydrochloride, also known as (2R,6R)-hydroxynorketamine (HNK), is the N-methyl-D-aspartate receptor (NMDAR) in the brain . This receptor plays a crucial role in synaptic plasticity and memory function .
Mode of Action
(2R,6R)-HNK acts as an antagonist of the NMDAR . It binds to the receptor and inhibits its activity, which can alter the functional integrity of neural circuits that subserve distinct cognitive domains . This interaction with the NMDAR is believed to be responsible for its antidepressant effects .
Biochemical Pathways
It is known that the compound can influence the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (ampa) and the mammalian target of rapamycin, mechanisms that are still being elucidated .
Pharmacokinetics
The pharmacokinetics of (2R)-1-Cyclohexylpropan-2-amine hydrochloride involve its metabolism to active metabolites, including (2R,6R)-HNK . The compound is administered intravenously, and its dosing has been studied in both single dose and repeat dose drug exposures . The bioavailability of the compound is influenced by its metabolic transformation .
Result of Action
The action of (2R)-1-Cyclohexylpropan-2-amine hydrochloride results in a range of effects. Notably, it has been found to have rapid antidepressant activity . In terms of cognitive function, different dosing frequencies of the compound have been found to differentially affect memory .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-Cyclohexylpropan-2-amine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexylamine.
Alkylation: Cyclohexylamine undergoes alkylation with a suitable alkyl halide, such as 1-bromo-2-propanol, under basic conditions to form the intermediate.
Reduction: The intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield (2R)-1-Cyclohexylpropan-2-amine.
Salt Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-Cyclohexylpropan-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Cyclohexanone or cyclohexylaldehyde.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
(2R)-1-Cyclohexylpropan-2-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: The parent compound, which lacks the (2R) configuration and the additional propan-2-amine group.
(2S)-1-Cyclohexylpropan-2-amine;hydrochloride: The enantiomer of the compound with the (2S) configuration.
Cyclohexylmethylamine: A similar compound with a different alkyl group attached to the amine.
Uniqueness
(2R)-1-Cyclohexylpropan-2-amine;hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or other similar compounds. This stereochemistry can influence its binding affinity to molecular targets and its overall pharmacological profile.
Properties
IUPAC Name |
(2R)-1-cyclohexylpropan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h8-9H,2-7,10H2,1H3;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXNTFHIFWDWGS-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCCC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CCCCC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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